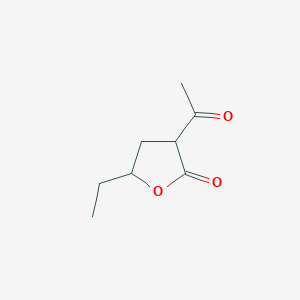
3-Acetyl-5-Ethyldihydro-2(3H)-Furanone
Numéro de catalogue B8776818
Poids moléculaire: 156.18 g/mol
Clé InChI: KRCFMTREVNAMCY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US05183908
Procedure details


Sodium hydroxide (65 g, 1.625 moles) in 65 g H2O was added over a period of one hour to a stirring solution of ethyl acetoacetate (192 g, 1.47 moles), 1,2-butylene oxide (120 g, 1.66 moles) and H2O (470 g) in a two liter, four-neck flask equipped with a mechanical stirrer, thermometer, addition funnel, and condenser. The reaction was run at about 25° C. for three hours. The mixture was transferred to a separatory funnel and acidified with 155 g 20° Baume hydrochloric acid. The organic fraction (182.6 g) was placed on a Rotovap and stripped at 60° C. and 15 torr to yield 151.8 g residue and 29.5 g distillate. The main fraction (151.8 g) and a methylene chloride extract (32 g) of the aqueous phase were distilled using a Raschig ring packed column and a Perkins Triangle Head as in Example I. Three fractions were obtained upon distillation. Fraction 1 contained mostly unreacted ethyl acetoacetate. Fraction 2 (7.6 g) had a boiling point of 90-100° C. at 2 torr and contained 86.6% of the desired furanone product. Fraction 3 (88.3 g) boiled in the range 100-160° C. at 2 torr and contained 93.4% lactone. Total yield of lactone was 90.4 g or 39.3%.

[Compound]
Name
2
Quantity
7.6 g
Type
reactant
Reaction Step Two


[Compound]
Name
3
Quantity
88.3 g
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].O1C=C[CH2:12][C:11]1=O>>[C:3]([CH:2]1[CH2:9][CH:8]([CH2:11][CH3:12])[O:7][C:1]1=[O:6])(=[O:4])[CH3:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Step Two
[Compound]
|
Name
|
2
|
|
Quantity
|
7.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C(CC=C1)=O
|
Step Four
[Compound]
|
Name
|
3
|
|
Quantity
|
88.3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C(CC=C1)=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C(CC=C1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The main fraction (151.8 g) and a methylene chloride extract (32 g) of the aqueous phase
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
were distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Three fractions were obtained upon distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
boiled in the range 100-160° C. at 2 torr
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)C1C(OC(C1)CC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
